REACTION_CXSMILES
|
[F:1][C:2]1([C:8]([O:10]CC2C=CC=CC=2)=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1>C(O)C.C(OCC)(=O)C.[OH-].[Pd+2].[OH-]>[F:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:1.2,3.4.5|
|
Name
|
compound
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
FC1(CCOCC1)C(=O)OCC1=CC=CC=C1
|
Name
|
ethanol ethyl acetate
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from ethyl acetate/hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCOCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.084 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |